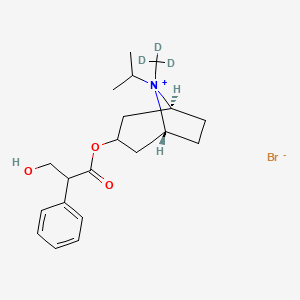
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine is a compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their significant role in medicinal chemistry due to their versatile biological activities and ability to act as scaffolds for drug development .
Preparation Methods
The synthesis of 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach is the ring contraction and deformylative functionalization of piperidine derivatives, which involves a domino process including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Chemical Reactions Analysis
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets. For instance, docking analyses suggest that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, which is associated with anticancer activity . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione . These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, leading to variations in their biological activities and chemical properties. For example, pyrrolidin-2-one is known for its antimicrobial and anticancer properties, while pyrrolidin-2,5-dione exhibits anti-inflammatory and analgesic effects .
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-ethyl-1-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C10H20N2/c1-2-9-4-3-7-12(9)10-5-6-11-8-10/h9-11H,2-8H2,1H3 |
InChI Key |
RFNGOJBXEZMVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN1C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



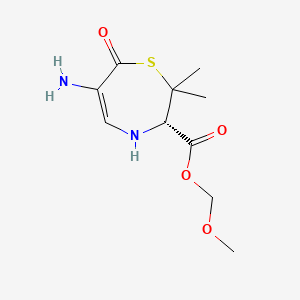
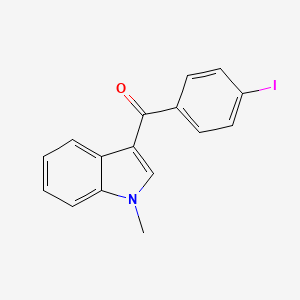
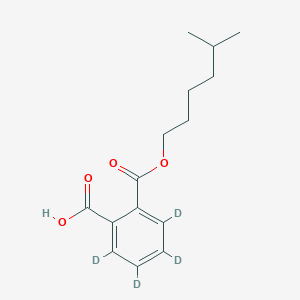
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)

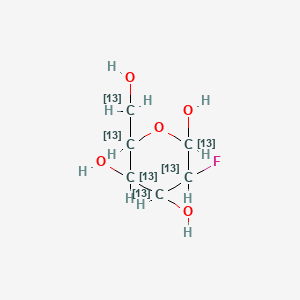
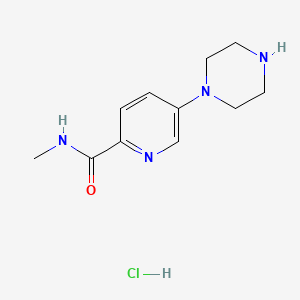
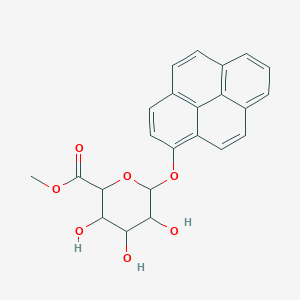
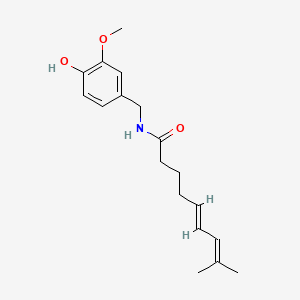
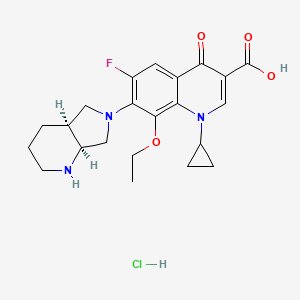
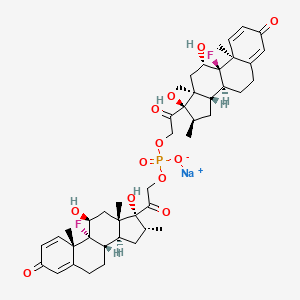
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
